molecular formula C10H11ClFNO B13636182 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol

Cat. No.: B13636182
M. Wt: 215.65 g/mol
InChI Key: HLJYMJIEDXYJOG-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11ClFNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable intermediates in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the azetidin-3-ol moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)azetidin-3-ol
  • 3-(2-Chloro-6-fluorobenzyl)azetidin-2-one
  • 3-(2-Chloro-6-fluorobenzyl)azetidin-4-ol

Uniqueness

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H12ClFNO
  • Molecular Weight : 229.67 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with azetidine structures often exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of halogen substituents, such as chlorine and fluorine, can significantly influence these activities.

Antimicrobial Activity

A study highlighted that azetidine derivatives, including those similar to this compound, were evaluated for their antibacterial properties against various pathogens. The results showed promising activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL depending on the specific derivative tested .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus8
Similar Azetidine DerivativeE. coli16

Antifungal Activity

The antifungal potential of azetidine derivatives has also been documented. For instance, compounds structurally related to this compound displayed activity against Candida albicans, with some derivatives achieving MICs below 10 µg/mL .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or interference with cellular signaling pathways. For example, azetidine compounds can interact with bacterial cell membranes or inhibit nucleic acid synthesis, leading to cell death .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on a series of azetidine derivatives demonstrated that the introduction of halogen groups enhances antibacterial activity. The compound's structural features were critical in determining its effectiveness against resistant strains of bacteria .
  • Cytotoxicity in Cancer Cells : Research has shown that azetidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM .
Cell LineIC50 (µM)Reference
MCF-715
HT-2925

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11ClFNO/c11-8-2-1-3-9(12)7(8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

HLJYMJIEDXYJOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=CC=C2Cl)F)O

Origin of Product

United States

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